molecular formula C8H9FN2O3 B054896 5-Ethoxy-4-fluoro-2-nitroaniline CAS No. 125163-13-5

5-Ethoxy-4-fluoro-2-nitroaniline

Cat. No. B054896
M. Wt: 200.17 g/mol
InChI Key: IXBTZWMWZZYTIT-UHFFFAOYSA-N
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Description

5-Ethoxy-4-fluoro-2-nitroaniline is a chemical compound with the linear formula C8H9FN2O3 . It has a molecular weight of 200.171 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 5-Ethoxy-4-fluoro-2-nitroaniline consists of a benzene ring with a fluorine atom attached at the fourth position, an ethoxy group at the fifth position, and a nitro group at the second position .


Physical And Chemical Properties Analysis

5-Ethoxy-4-fluoro-2-nitroaniline is a solid compound . It is sparingly soluble in water but dissolves well in organic solvents .

Scientific Research Applications

  • Complexes with Copper(II), Nickel(II), and Cobalt(II) : Research by Devoto et al. (1982) focused on the preparation of new complexes using derivatives of nitroaniline, including types similar to 5-Ethoxy-4-fluoro-2-nitroaniline, with metals like Copper(II), Nickel(II), and Cobalt(II). These complexes were studied for their infrared and electronic spectra, as well as magnetic moments, revealing that the ligands act as monodentate O-bonded and the compounds exhibit various structural forms (Devoto, Massacesi, Pinna, & Ponticelli, 1982).

  • Synthesis of Antimalarial Compounds : O’Neill et al. (1998) explored the synthesis of 5-fluoroprimaquine, an antimalarial compound, using a process involving 5-fluoro-4-methoxy-2-nitroaniline, which is structurally similar to 5-Ethoxy-4-fluoro-2-nitroaniline. This study highlights the compound's role in developing pharmaceuticals (O’Neill, Storr, & Park, 1998).

  • Synthesis of Phenothiazines : Kachhee et al. (2003) reported the synthesis of phenothiazines, a class of organic compounds with various pharmaceutical applications, by using derivatives including 5-Ethoxy-4-fluoro-2-nitroaniline (Kachhee, Gupta, Gautam, & Gupta, 2003).

  • A Novel Dye Intermediate : Bil (2007) discussed the importance of 4-Fluoro-3-nitroaniline, closely related to 5-Ethoxy-4-fluoro-2-nitroaniline, as a novel dye intermediate, also noting potential uses in pharmaceuticals and insecticides (Bil, 2007).

  • Application in Amino Acid Chemosensors : Varghese et al. (2017) synthesized a novel ethoxy derivative of an amino acid chemosensor, using a compound structurally similar to 5-Ethoxy-4-fluoro-2-nitroaniline. This work aimed to understand the structural parameters influencing optical properties (Varghese, Al-Busafi, Suliman, & Al-Kindy, 2017).

  • Organotellurium and Organomercury Derivatives : Al-Asadi et al. (2020) synthesized new derivatives of organotellurium and organomercury compounds using 2-fluoro-5-nitroaniline, a compound with similarities to 5-Ethoxy-4-fluoro-2-nitroaniline, assessing their antibacterial activity and molecular structure via Density Functional Theory (DFT) (Al-Asadi, Mohammed, & Dhaef, 2020).

properties

IUPAC Name

5-ethoxy-4-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3/c1-2-14-8-4-6(10)7(11(12)13)3-5(8)9/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBTZWMWZZYTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399265
Record name 5-ethoxy-4-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-4-fluoro-2-nitroaniline

CAS RN

125163-13-5
Record name 5-ethoxy-4-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethoxy-4-fluoro-2-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ID Konstantinova, OM Selezneva, IV Fateev… - …, 2012 - thieme-connect.com
A number of new 5,6-disubstituted benzimidazoles have been prepared and their substrate properties for recombinant E. coli purine nucleoside phosphorylase (PNP; the product of the …
Number of citations: 21 www.thieme-connect.com
K NAKAGAWA - Studies, 1989 - jlc.jst.go.jp
… 5-Ethoxy-4-fluoro-2-nitroaniline (Xe) Compound Xc was obtained by the same procedure as described for Xb. Yield 50%, yellow needles (from EtOH), mp 119~121"'C. NMR 6: 1.37 (3H, …
Number of citations: 0 jlc.jst.go.jp

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